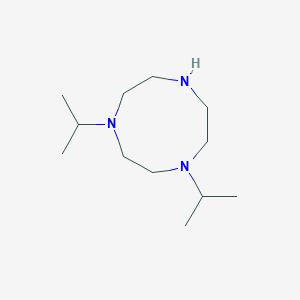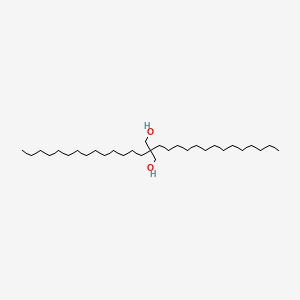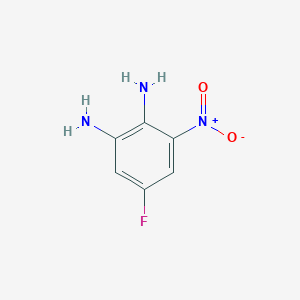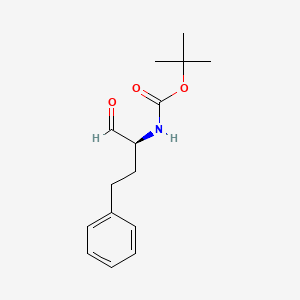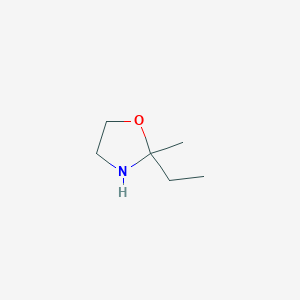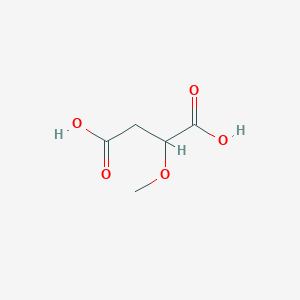
Methoxysuccinic acid
Übersicht
Beschreibung
Methoxysuccinic acid is a chemical compound that belongs to the family of dicarboxylic acids. It is also known as mesaconic acid or 2-methoxybutanedioic acid. Methoxysuccinic acid is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been studied for its potential use in the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
1. Metabolism and Pharmacokinetics
A study identified 4-hydroxy-3-methoxyphenyllactic acid, a metabolite of danshensu (an effective component of Salvia miltiorrhiza), in rat urine. The study developed a high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) method for quantifying danshensu and its major metabolite in rat plasma. This method was successfully applied to pharmacokinetic studies in rats (Wang et al., 2015).
2. Therapeutic and Nutraceutical Applications
p-Methoxycinnamic acid (p-MCA), derived from plants, exhibits various biologically useful properties. It has been tested extensively for therapeutic and nutraceutical applications due to its antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities. p-MCA is also considered for its potential as a nutraceutical agent in functional foods for preventing and treating chronic diseases (Płowuszyńska & Gliszczyńska, 2021).
3. Role in Base-Excision Repair Pathway
Methoxyamine was used to study enzymatic reactions in the base-excision repair pathway, particularly focusing on uracil-DNA glycosylase and AP endodeoxyribonuclease. This research provided insights into the protective effects of methoxyamine against enzymatic and chemical degradation of polynucleotides (Liuzzi & Talpaert-Borlé, 1985).
4. Pharmacological Importance of Syringic Acid
Syringic acid (SA), a phenolic compound with methoxy groups, shows therapeutic applications in various diseases including diabetes, cancer, and cardiovascular diseases. Its strong antioxidant activity is pivotal for its health benefits. SA also has industrial applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).
5. Enhanced Stability and Antioxidant Activity
A study explored enhancing the stability of anthocyanins from mulberry fruit through acylation using succinic acid. The structural analysis showed that succinic acid introduces new chemical bonds and groups, significantly improving the thermostability, light stability, and antioxidant activity of mulberry anthocyanins. This process aids in their use in the food and nutraceutical industries (Zhang et al., 2022).
Eigenschaften
IUPAC Name |
2-methoxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-10-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJUDXIBMRDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452024 | |
| Record name | methoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxysuccinic acid | |
CAS RN |
1726-80-3 | |
| Record name | methoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


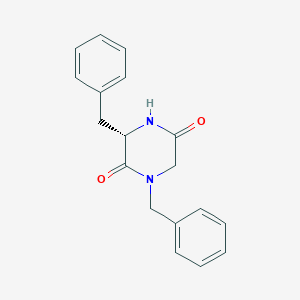
![Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-](/img/structure/B3048443.png)
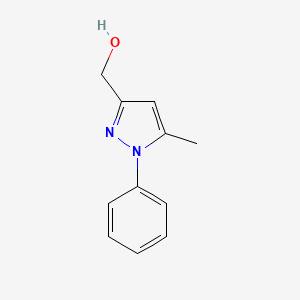
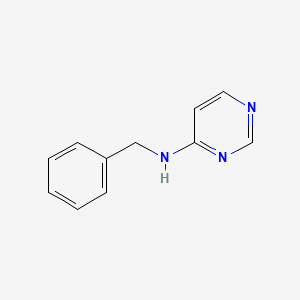
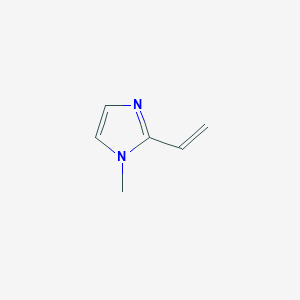
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3048449.png)
